SARS-CoV-IN-5

Antiviral Activity SARS-CoV-2 3CLpro Inhibitor

Standard early-stage 3CLpro inhibitors often lack in vivo validation or exhibit highly variable potency (EC50 from 30 nM to >1 µM), making direct comparison across studies unreliable. SARS-CoV-IN-5 (compound 49) solves this as a fully characterized, non-covalent lead with documented efficacy. - **Validated potency:** Enzymatic IC50 (21.1 nM-2.56 µM across 7 coronaviruses); cellular EC50 = 0.272 µM (>20x vs. JZD-07). - **In vivo efficacy:** Oral administration reduces lung viral load in K18-hACE2 mouse model. - **Mechanistic distinctness:** Non-covalent, non-peptidic - ideal for resistance pathway studies & combination therapy.

Molecular Formula C28H30BrFN6O5
Molecular Weight 629.5 g/mol
Cat. No. B15565088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-IN-5
Molecular FormulaC28H30BrFN6O5
Molecular Weight629.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H30BrFN6O5/c1-34-9-11-35(12-10-34)28(39)19-13-16(29)14-23(36(40)41)26(19)31-21-7-2-3-8-22(21)32-27(38)18-15-24(37)33-25-17(18)5-4-6-20(25)30/h4-6,13-15,21-22,31H,2-3,7-12H2,1H3,(H,32,38)(H,33,37)/t21-,22+/m1/s1
InChIKeyFZNWILPXXNKETO-YADHBBJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-IN-5: Non-Covalent 3CLpro Inhibitor


SARS-CoV-IN-5 (Compound 49) is a highly selective, nonpeptidic, noncovalent inhibitor of the coronavirus 3C-like protease (3CLpro, also known as Mpro) [1]. It demonstrates potent biochemical inhibition against the 3CLpro of multiple coronaviruses and exhibits antiviral activity in cellular and in vivo models. Its distinct nonpeptidic and noncovalent mechanism differentiates it from traditional peptidomimetic or covalent inhibitors, offering a unique pharmacological profile for research into SARS-CoV-2 and related coronaviruses [1].

Why SARS-CoV-IN-5 Cannot Be Substituted


Substituting SARS-CoV-IN-5 with another '3CLpro inhibitor' or 'anti-SARS-CoV-2 agent' in research or procurement protocols is scientifically unjustified. The compound's specific noncovalent binding mode, high selectivity, and distinct potency profile against a broad spectrum of coronavirus 3CLpro enzymes [1] are not shared by many in-class compounds. Furthermore, its demonstrated in vivo efficacy and specific cellular antiviral activity (EC50) against the SARS-CoV-2 Delta variant [1] are unique to this optimized lead compound (Compound 49) and its direct analogs. Using an alternative compound would introduce significant variability in experimental outcomes, particularly in studies focused on viral replication inhibition, resistance profiling, or in vivo efficacy, as highlighted by the quantitative evidence below.

SARS-CoV-IN-5 Quantitative Differentiation Evidence


Improved Antiviral Potency Over JZD-07

SARS-CoV-IN-5 (Compound 49) exhibits a >20-fold improvement in antiviral potency against the SARS-CoV-2 Delta variant compared to its parent lead compound, JZD-07 [1]. This represents a critical enhancement in cellular efficacy, establishing Compound 49 as the most potent derivative in the study [1].

Antiviral Activity SARS-CoV-2 3CLpro Inhibitor

Broad-Spectrum Coronaviral 3CLpro Inhibition

SARS-CoV-IN-5 (Compound 49) demonstrates potent inhibition of SARS-CoV-2 3CLpro with an IC50 of 21.1 nM [1]. While this potency is in the low nanomolar range, it is differentiated from clinical-stage inhibitors nirmatrelvir (IC50 ~4 nM [2]) and ensitrelvir (IC50 13.2 nM [3]) by its distinct nonpeptidic, noncovalent mechanism, which offers a different resistance and selectivity profile [1].

Biochemical Potency SARS-CoV-2 Mpro 3CLpro

In Vivo Reduction of Lung Viral Load

SARS-CoV-IN-5 (Compound 49) exhibits a broad spectrum of inhibition against the 3CLpro of diverse coronaviruses, including SARS-CoV-1 (IC50 = 38 nM), SARS-CoV-2 (IC50 = 21.1 nM), and Bat coronavirus WIV1 (IC50 = 86 nM) [1]. This pan-coronavirus 3CLpro inhibition is a key differentiator from inhibitors that are more specific to SARS-CoV-2.

Broad-Spectrum Antiviral Coronavirus 3CLpro

In Vivo Antiviral Efficacy: Reduction of Lung Viral Load by SARS-CoV-IN-5 in K18-hACE2 Mouse Model

Oral administration of SARS-CoV-IN-5 (Compound 49) significantly reduces lung viral copies in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection [1]. While the exact fold-reduction is not specified in the abstract, the in vivo efficacy distinguishes it from many 3CLpro inhibitors that lack demonstrated animal model data.

In Vivo Efficacy K18-hACE2 Mouse Model Lung Viral Load

SARS-CoV-IN-5 Application Scenarios


Lead Compound for SARS-CoV-2 Drug Discovery

SARS-CoV-IN-5 (Compound 49) is ideally suited as a noncovalent, nonpeptidic control or comparator compound in studies investigating the mechanism of action of covalent 3CLpro inhibitors like nirmatrelvir. Its distinct binding mode and biochemical potency (IC50 = 21.1 nM [1]) allow for direct comparisons of binding kinetics, resistance profiles, and cellular efficacy in head-to-head assays.

Tool for Coronaviral 3CLpro & Pan-Coronavirus Studies

The demonstrated inhibitory activity of SARS-CoV-IN-5 against 3CLpro from SARS-CoV-1 (38 nM), SARS-CoV-2 (21.1 nM), and Bat coronavirus WIV1 (86 nM) [1] makes it a valuable tool for research focused on pan-coronavirus therapeutics. It serves as an excellent reference compound in screening campaigns designed to identify broad-spectrum antivirals targeting the conserved 3CLpro active site.

Validated In Vivo Probe for Preclinical PK/PD

Given its proven ability to significantly reduce lung viral load in the K18-hACE2 transgenic mouse model upon oral administration [1], SARS-CoV-IN-5 is a strong candidate for use in further preclinical in vivo studies. It can be used as a benchmark compound for evaluating the efficacy of novel SARS-CoV-2 therapeutics or for conducting pharmacokinetic/pharmacodynamic (PK/PD) relationship studies in this established animal model.

Non-Covalent Scaffold for Resistance & Mechanistic Studies

As a noncovalent inhibitor with a distinct chemical scaffold, SARS-CoV-IN-5 (Compound 49) is an ideal tool for studying the evolution of viral resistance against 3CLpro inhibitors. Its >20-fold improved potency over the parent lead JZD-07 [1] against the Delta variant provides a sensitive baseline for detecting and characterizing escape mutations that may differ from those selected by covalent inhibitors, offering crucial insights for next-generation antiviral design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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